molecular formula C12H10BrF2N3 B8570103 6-bromo-N-(4-(difluoromethyl)pyridine-2-yl)-4-methylpyridine-2-amine

6-bromo-N-(4-(difluoromethyl)pyridine-2-yl)-4-methylpyridine-2-amine

Cat. No.: B8570103
M. Wt: 314.13 g/mol
InChI Key: BJNYOMACFLSMJP-UHFFFAOYSA-N
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Description

6-bromo-N-(4-(difluoromethyl)pyridine-2-yl)-4-methylpyridine-2-amine is a useful research compound. Its molecular formula is C12H10BrF2N3 and its molecular weight is 314.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrF2N3

Molecular Weight

314.13 g/mol

IUPAC Name

6-bromo-N-[4-(difluoromethyl)pyridin-2-yl]-4-methylpyridin-2-amine

InChI

InChI=1S/C12H10BrF2N3/c1-7-4-9(13)17-11(5-7)18-10-6-8(12(14)15)2-3-16-10/h2-6,12H,1H3,(H,16,17,18)

InChI Key

BJNYOMACFLSMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium t-butoxide (1.0 M in THF, 198 mL, 198 mmol) was added to a solution of 6-bromo-4-methylpyridine-2-amine (37 g, 198 mmol) and 2-chloro-4-(difluoromethyl)pyridine (42.1 g, 257 mmol) in THF (60 mL) at 0° C. The resulting mixture was heated to reflux for 30 minutes then cooled to 0° C., and a second portion of potassium t-butoxide (1.0 M in THF, 80 mL, 80 mmol) was added. The mixture was again heated to reflux for 30 minutes, cooled to 0° C., and a third portion of potassium t-butoxide (1.0 M in THF, 80 mL, 80 mmol) was added. The mixture was again heated to reflux for 30 minutes. After cooling to 0° C., a fourth portion of potassium t-butoxide (1.0 M in THF, 20 mL, 20 mmol) was added. Upon refluxing for 30 minutes, the reaction was allowed to cool to room temperature, then diluted with saturated aqueous NH4Cl (500 mL) and diluted with DCM (500 mL). The layers were separated, and the aqueous layer was extracted a second time with DCM (500 mL). The combined organic layers were dried with Na2SO4, filtered through a pad of CELITE (150 g), and concentrated in vacuo. The residue was triturated with DCM (100 mL), filtered, and washed with hexanes (2×50 mL) to afford one portion of 6-bromo-N-[4-(difluoromethyl)pyridin-2-yl]-4-methylpyridin-2-amine. The filtrate was concentrated, absorbed on silica gel and purified via silica gel column chromatography (EtOAc/Hex) to afford a second portion of 6-bromo-N-[4-(difluoromethyl)pyridin-2-yl]-4-methylpyridin-2-amine. MS ESI calcd. for C12H11BrF2N3 [M+H]+ 314 and 316. found 314 and 316. 1H NMR (600 MHz, DMSO-d6) δ 10.20 (s, 1H), 8.35 (d, J=5.1 Hz, 1H), 7.69 (s, 1H), 7.64 (s, 1H), 7.01 (d, J=5.1 Hz, 1H), 6.96 (t, J=22.3 Hz, 1H), 6.95 (s, 1H), 2.24 (s, 3H).
Quantity
198 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

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